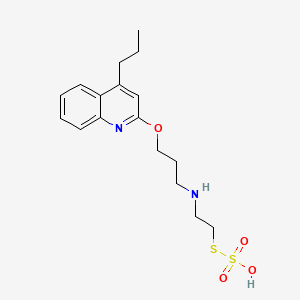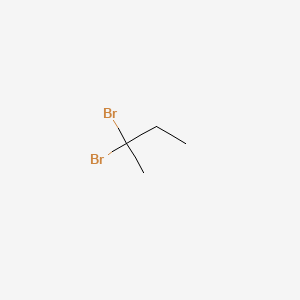![molecular formula C7H16NO5P B14672476 Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate CAS No. 51304-06-4](/img/structure/B14672476.png)
Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate is an organophosphorus compound with a variety of applications in organic synthesis and industrial chemistry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate amine and formaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with larger reactors and more stringent control of reaction parameters. Continuous flow reactors are often employed to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other phosphorus-containing compounds.
Biology: Employed in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or modification of protein function. The specific pathways involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phosphite
- Dimethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate
- Diethyl {2-[(methylamino)-2-oxoethyl}phosphonate
Uniqueness
Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
51304-06-4 |
|---|---|
Molekularformel |
C7H16NO5P |
Molekulargewicht |
225.18 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-N-(hydroxymethyl)acetamide |
InChI |
InChI=1S/C7H16NO5P/c1-3-12-14(11,13-4-2)5-7(10)8-6-9/h9H,3-6H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
IDMCOIZLZMSKJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(=O)NCO)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
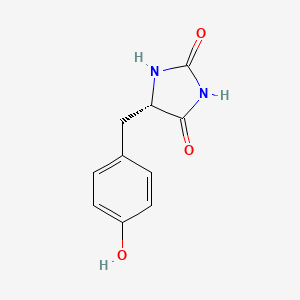

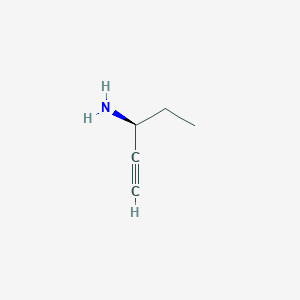
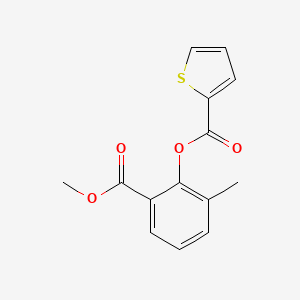
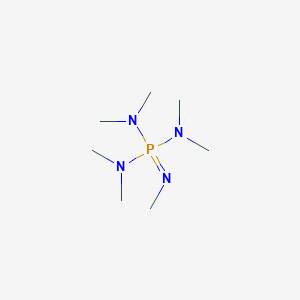
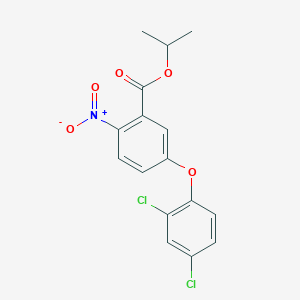

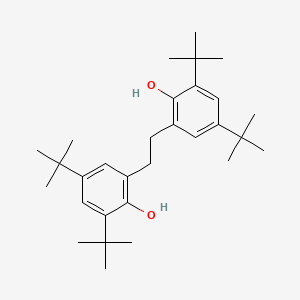
![Diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14672435.png)
